![molecular formula C14H17NO3 B2472329 1-氧杂-5-氮杂螺[2.5]辛烷-5-甲酸苄酯 CAS No. 1047655-54-8](/img/structure/B2472329.png)

1-氧杂-5-氮杂螺[2.5]辛烷-5-甲酸苄酯

描述

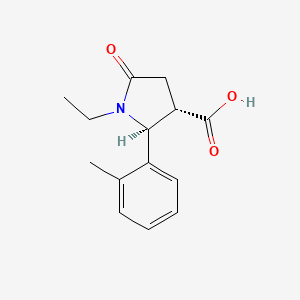

“Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate” is a chemical compound with the CAS Number: 1047655-54-8 . It has a molecular weight of 247.29 . The IUPAC name for this compound is the same as its common name .

Molecular Structure Analysis

The InChI code for “Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate” is1S/C14H17NO3/c16-13(17-9-12-5-2-1-3-6-12)15-8-4-7-14(10-15)11-18-14/h1-3,5-6H,4,7-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate” is an oil at room temperature . It should be stored at a temperature of 4 degrees Celsius .科学研究应用

- 1-oxa-2-azaspiro[2.5]octane serves as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles. Its stereoselectivity and lack of strongly acidic or basic byproducts make it attractive for organic synthetic methods .

- To overcome challenges associated with batch technology (such as strong exothermic reactions, gas release, and heterogeneous reactions), microreaction systems have been explored. These systems allow precise control over droplet dispersion, temperature, reaction time, and phase separation during the synthesis of 1-oxa-2-azaspiro[2.5]octane. Continuous-flow synthesis in microreactors has demonstrated higher efficiency compared to batch synthesis .

- The key to efficient production lies in process intensification. By optimizing conditions in microreactors, researchers achieve higher concentrations of 1-oxa-2-azaspiro[2.5]octane. This approach enhances safety, controllability, and overall efficiency .

- The synthesis of cyclopropane spiro-fused derivatives, such as (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one , demonstrates the versatility of this compound. These derivatives may find applications in medicinal chemistry and materials science .

Electrophilic Aminating Agent

Microreaction Systems

Process Intensification

Cyclopropane Spiro-Fused Derivatives

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Mode of Action

The exact mode of action of Benzyl 1-oxa-5-azaspiro[2It is known that 1-oxa-2-azaspiro [25] octane, a related compound, is a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate may interact with its targets in a similar manner.

属性

IUPAC Name |

benzyl 1-oxa-7-azaspiro[2.5]octane-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(17-9-12-5-2-1-3-6-12)15-8-4-7-14(10-15)11-18-14/h1-3,5-6H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHCCNHBPGQJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2472247.png)

![3-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2472253.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)